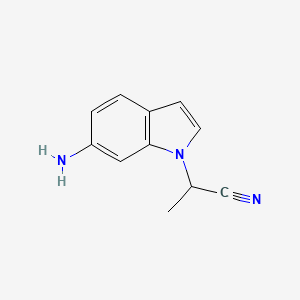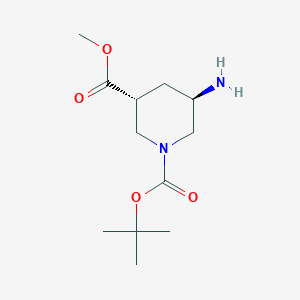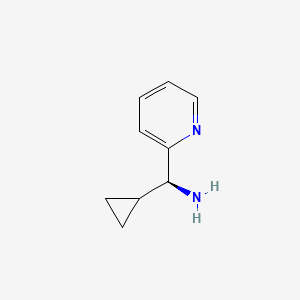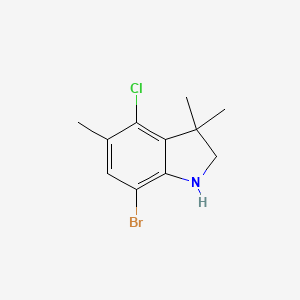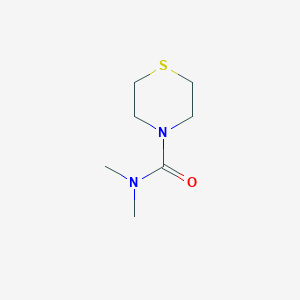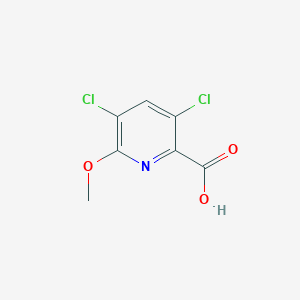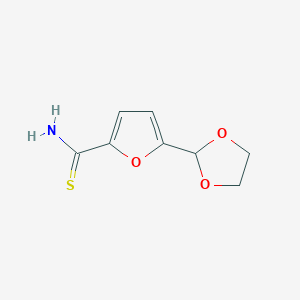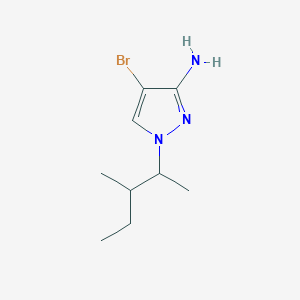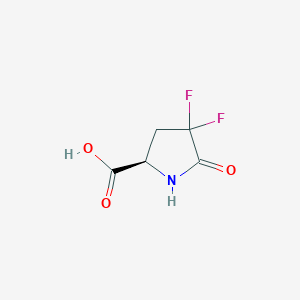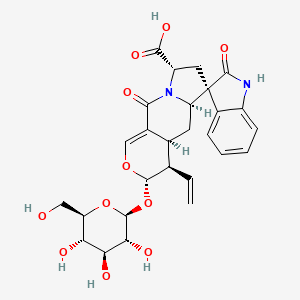
MappiodosideE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MappiodosideE is a unique compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MappiodosideE involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include functional group modifications, such as hydroxylation or methylation, to achieve the final structure of this compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may involve the use of high-pressure and high-temperature conditions to accelerate the reactions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the pure compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: MappiodosideE undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halides or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions under which the reactions are performed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
MappiodosideE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential to treat various diseases due to its unique reactivity and bioactivity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of MappiodosideE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its therapeutic potential and to develop effective applications.
Comparación Con Compuestos Similares
MappiodosideE is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodosideA, MappiodosideB, and MappiodosideC share structural similarities with this compound.
Propiedades
Fórmula molecular |
C27H30N2O11 |
|---|---|
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
(3S,3'S,4'R,4'aS,5'aR,8'S)-4'-ethenyl-2,10'-dioxo-3'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1H-indole-3,6'-4,4a,5,5a,7,8-hexahydro-3H-pyrano[3,4-f]indolizine]-8'-carboxylic acid |
InChI |
InChI=1S/C27H30N2O11/c1-2-11-12-7-18-27(14-5-3-4-6-15(14)28-26(27)37)8-16(23(35)36)29(18)22(34)13(12)10-38-24(11)40-25-21(33)20(32)19(31)17(9-30)39-25/h2-6,10-12,16-21,24-25,30-33H,1,7-9H2,(H,28,37)(H,35,36)/t11-,12+,16+,17-,18-,19-,20+,21-,24+,25+,27+/m1/s1 |
Clave InChI |
MZNPJNSFCREQFS-PQKHNBROSA-N |
SMILES isomérico |
C=C[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@H](N3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
SMILES canónico |
C=CC1C2CC3C4(CC(N3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)O)C6=CC=CC=C6NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


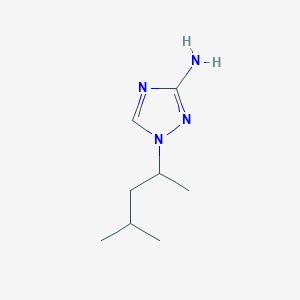
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13066627.png)
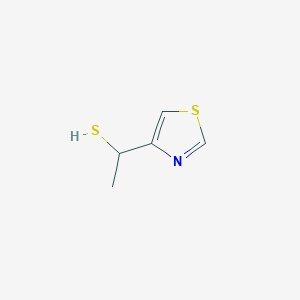
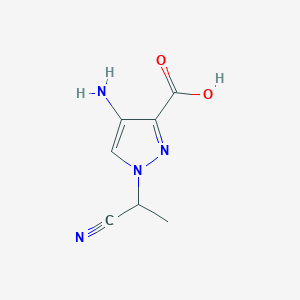
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)
